molecular formula C22H23FN4O3 B2999131 2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide CAS No. 941970-34-9

2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide

Cat. No. B2999131
CAS RN: 941970-34-9
M. Wt: 410.449
InChI Key: OXKBAZJXSRCCQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide” is a complex organic molecule. It is related to the compound “2-{8-BENZYL-2,4-DIOXO-1,3,8-TRIAZASPIRO[4.5]DECAN-3-YL}ACETIC ACID HYDROCHLORIDE” which has a molecular formula of C16H20ClN3O4 and a molecular weight of 353.8 .


Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its IUPAC name. It contains a triazaspiro[4.5]decane core, which is a type of spirocyclic compound (a compound with two or more rings that share a single atom). This core is substituted with various functional groups, including a benzyl group, a dioxo group, and an acetamide group .

Scientific Research Applications

NK2 Receptor Antagonism

One of the pivotal applications of derivatives similar to the compound is as potent and selective non-peptide tachykinin NK2 receptor antagonists. These compounds have demonstrated significant affinities in rat colon binding assays and have shown to be effective NK2 receptor antagonists in guinea pig trachea, exhibiting a thousand-fold selectivity for NK2 receptors over NK1. They also showed long-lasting antagonist activity against NK2 receptor agonist-induced bronchoconstriction in anesthetized guinea pigs (Smith et al., 1995).

ORL1 Receptor Agonism

Derivatives of the compound have been discovered as high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor. These derivatives exhibit high affinity for the human ORL1 receptor and moderate to good selectivity versus opioid receptors, behaving as full agonists in biochemical assays. This underscores their potential in developing new classes of molecules targeting the ORL1 receptor for therapeutic purposes (Röver et al., 2000).

Antiviral Activity

The spirothiazolidinone scaffold, related to the core structure of the compound, has been utilized to develop new classes of antiviral molecules. Specific derivatives have shown strong activity against influenza A/H3N2 virus and human coronavirus 229E, indicating the versatility of this scaffold in achieving antiviral properties (Apaydın et al., 2020).

Antipsychotic Potential

Compounds with a similar core structure have been evaluated for their antipsychotic profiles in biochemical and behavioral pharmacological test models. They have shown promise in tests predictive of antipsychotic efficacy with a reduced propensity for neurological side effects, suggesting potential applications in developing antipsychotic medications (Wise et al., 1985).

Safety and Hazards

The safety and hazards associated with this compound are not known. As with any chemical compound, it should be handled with care, and appropriate safety precautions should be taken when handling and storing it .

properties

IUPAC Name

2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O3/c23-17-6-8-18(9-7-17)24-19(28)15-27-20(29)22(25-21(27)30)10-12-26(13-11-22)14-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,24,28)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKBAZJXSRCCQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC=C(C=C3)F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.